N-(2-Methoxyphenyl)ethanethioamide
Description
N-(2-Methoxyphenyl)ethanethioamide (CAS No. 29277-46-1) is a thioamide derivative with the molecular formula C₉H₁₁NOS and a molecular weight of 181.26 g/mol. Its structure comprises a 2-methoxyphenyl group attached to a thioacetamide moiety (C=S group replacing the carbonyl oxygen in acetamide).
Key identifiers:
- Synonyms: Thioacetamide, N-2-methoxyphenyl; SCHEMBL3129401; DTXSID50418712.
- HS Code: 2930909090.
Properties
CAS No. |
29277-46-1 |
|---|---|
Molecular Formula |
C9H11NOS |
Molecular Weight |
181.26 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)ethanethioamide |
InChI |
InChI=1S/C9H11NOS/c1-7(12)10-8-5-3-4-6-9(8)11-2/h3-6H,1-2H3,(H,10,12) |
InChI Key |
SAMGHJALQCEJDY-UHFFFAOYSA-N |
SMILES |
CC(=S)NC1=CC=CC=C1OC |
Canonical SMILES |
CC(=S)NC1=CC=CC=C1OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The table below compares N-(2-Methoxyphenyl)ethanethioamide with structurally related thioamides and acetamides:
Key Observations :
- Substituent Effects : The 2-methoxy group in This compound introduces steric hindrance and electron-donating effects, altering reactivity compared to analogs like the 4-(trifluoromethyl)phenyl derivative, which has electron-withdrawing CF₃ groups .
- Thioamide vs. Acetamide : Thioamides (C=S) exhibit lower polarity and higher nucleophilicity compared to acetamides (C=O), influencing solubility and metabolic stability .
Biochemical Interactions and Metabolism
- CYP-Mediated Metabolism: this compound undergoes enzymatic reduction by hepatic CYP1A enzymes to form o-anisidine (2-methoxyaniline) and o-aminophenol, with species-dependent efficiency (higher in rabbits than rats) .
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